molecular formula C10H15ClN4O B1418776 N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride CAS No. 1185316-41-9

N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride

Cat. No. B1418776
CAS RN: 1185316-41-9
M. Wt: 242.7 g/mol
InChI Key: AWKPXGORYLTOMG-UHFFFAOYSA-N
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Description

“N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride” is a chemical compound with the molecular formula C10H15ClN4O . It has been studied for its potential anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in the context of developing potent anti-tubercular agents . The exact synthesis process for this specific compound is not detailed in the available sources.


Molecular Structure Analysis

The molecular structure of “N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride” can be represented by the SMILES string: C1CNCCC1NC(=O)C2=NC=CN=C2.Cl . This indicates that the compound contains a piperidin-4-yl group attached to a pyrazine-2-carboxamide group, and it is in the form of a hydrochloride salt.

Scientific Research Applications

N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride: , also known as Pyrazine-2-carboxylic acid piperidin-4-ylamide hydrochloride, is a compound with potential applications in various scientific research fields. Below is a comprehensive analysis focusing on unique applications:

Anti-tubercular Activity

This compound has been evaluated for its potential use in treating tuberculosis (TB). Novel derivatives have been synthesized and shown activity against Mycobacterium tuberculosis H37Ra, indicating its promise as an anti-tubercular agent .

Drug Synthesis Building Block

As a heterocyclic building block, it serves as a key intermediate in the synthesis of medicinal compounds. Its structure is conducive to creating a variety of pharmacologically active agents .

Immunological Detection

Research indicates that derivatives of this compound could be used in the immunological detection of TB. This application is particularly relevant given the increasing prevalence of PZA-resistant strains of Mycobacterium tuberculosis .

Synthesis of Pyrazinamide Analogues

The compound is used in the synthesis of pyrazinamide analogues, which are important for developing new antitubercular drugs with potentially better efficacy and lower resistance rates .

Piperidine Derivatives Synthesis

Piperidine derivatives are crucial in drug construction, and this compound can be involved in intra- and intermolecular reactions leading to various piperidine derivatives, which are significant in medicinal chemistry .

Future Directions

The future directions for the study of “N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride” could involve further exploration of its anti-tubercular activity and potential applications in the treatment of tuberculosis . Additionally, the compound could serve as a starting point for the development of new inhibitors .

properties

IUPAC Name

N-piperidin-4-ylpyrazine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O.ClH/c15-10(9-7-12-5-6-13-9)14-8-1-3-11-4-2-8;/h5-8,11H,1-4H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKPXGORYLTOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=NC=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671560
Record name N-(Piperidin-4-yl)pyrazine-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride

CAS RN

1185316-41-9
Record name N-(Piperidin-4-yl)pyrazine-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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